molecular formula C24H26N4O9S2 B1674986 Lobeglitazone sulfate CAS No. 763108-62-9

Lobeglitazone sulfate

货号: B1674986
CAS 编号: 763108-62-9
分子量: 578.6 g/mol
InChI 键: SZYDFAFNERJCSY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

洛格列酮硫酸盐是一种属于噻唑烷二酮类别的降糖药。它主要用于通过改善胰岛素敏感性来治疗2型糖尿病。洛格列酮硫酸盐作为过氧化物酶体增殖物激活受体α和过氧化物酶体增殖物激活受体γ的激动剂,这两种受体是参与调节葡萄糖和脂类代谢的核受体 .

准备方法

合成路线和反应条件: 洛格列酮硫酸盐的合成涉及多个步骤,从噻唑烷二酮核心结构的制备开始。关键步骤包括:

工业生产方法: 洛格列酮硫酸盐的工业生产通常涉及使用优化反应条件的大规模合成,以确保高产率和纯度。该过程包括:

化学反应分析

反应类型: 洛格列酮硫酸盐会经历各种化学反应,包括:

常用试剂和条件:

主要产物: 这些反应形成的主要产物包括亚砜、砜、醇衍生物和取代的嘧啶或苄胺衍生物 .

科学研究应用

洛格列酮硫酸盐在科学研究中有着广泛的应用,包括:

    化学: 用作研究噻唑烷二酮化学及其衍生物的模型化合物。

    生物学: 研究其对与葡萄糖和脂类代谢相关的细胞代谢和基因表达的影响。

    医学: 广泛研究其在治疗2型糖尿病及其对心血管健康的次要影响方面的治疗潜力。

    工业: 用于开发新的降糖药物和制剂

作用机制

洛格列酮硫酸盐通过与脂肪细胞内的过氧化物酶体增殖物激活受体γ结合并激活,起到胰岛素增敏剂的作用。这种激活促进了胰岛素在脂肪细胞的结合,从而降低血糖水平,降低糖化血红蛋白A1C水平,并改善脂质和肝脏指标。分子靶标包括过氧化物酶体增殖物激活受体γ和过氧化物酶体增殖物激活受体α,它们调节参与葡萄糖和脂类代谢的基因 .

相似化合物的比较

洛格列酮硫酸盐与其他噻唑烷二酮类药物如吡格列酮和罗格列酮进行比较:

洛格列酮硫酸盐以其较低的有效剂量和良好的安全性而著称,使其成为噻唑烷二酮类药物中极具前景的选择 .

生物活性

Lobeglitazone sulfate is a novel thiazolidinedione (TZD) compound primarily used for managing type 2 diabetes mellitus (T2DM). Its biological activity is mainly attributed to its role as an insulin sensitizer, acting through the activation of peroxisome proliferator-activated receptors (PPARs), particularly PPAR-gamma. This article reviews the pharmacological effects, mechanisms of action, and clinical findings related to this compound.

Lobeglitazone functions primarily as a selective PPAR-gamma agonist, which enhances insulin sensitivity in adipose tissues and muscle. By promoting insulin receptor binding, lobeglitazone effectively lowers blood glucose levels and improves lipid profiles. Unlike other TZDs like pioglitazone, lobeglitazone shows a higher binding affinity to PPAR-gamma, which may contribute to its enhanced efficacy and potentially reduced side effects.

Key Mechanisms:

  • Insulin Sensitization : Increases glucose uptake in adipocytes and muscle cells.
  • Lipid Metabolism : Improves lipid profiles by reducing triglycerides and LDL cholesterol.
  • Anti-inflammatory Effects : Inhibits inflammatory pathways, potentially reducing complications associated with diabetes.

Pharmacokinetics

Lobeglitazone exhibits favorable pharmacokinetic properties:

  • Absorption : Rapidly absorbed with peak plasma concentrations reached within 1 to 3 hours after oral administration.
  • Half-Life : Approximately 7.8 to 9.8 hours, allowing for once-daily dosing.
  • Distribution : Extensively binds to plasma proteins (up to 99.9%).
  • Metabolism : Primarily metabolized by cytochrome P450 enzymes, particularly CYP3A4.

Clinical Efficacy

Numerous studies have evaluated the efficacy of this compound in managing T2DM:

StudyPopulationTreatment DurationHbA1c ReductionOther Findings
Kim et al. (2023)Diabetic patients24 weeks-0.44% vs placebo (0.16%)Significant reductions in fasting plasma glucose (FPG)
Yoo et al. (2023)Ischemic stroke patients24 weeksNot specifiedReduced cardiovascular risk without increasing heart failure
Jeong et al. (2023)Healthy volunteers8 weeksNot specifiedNo significant accumulation observed after multiple doses

Case Studies

  • Diabetic Patients with Ischemic Stroke : A study demonstrated that lobeglitazone reduces cardiovascular complications in diabetic patients post-stroke without increasing heart failure risk .
  • Non-Alcoholic Fatty Liver Disease (NAFLD) : Lobeglitazone significantly reduced liver fat content and improved liver enzyme levels in patients with NAFLD .

Safety Profile

This compound has been generally well tolerated among patients, with common adverse effects including:

  • Mild hypoglycemia
  • Weight gain
  • Edema

Long-term safety monitoring is essential due to potential interactions with other medications metabolized by CYP enzymes.

Research Findings

Recent research highlights the multifaceted benefits of lobeglitazone beyond glycemic control:

  • Anti-inflammatory Properties : Studies indicate that lobeglitazone may inhibit inflammatory responses in various models, including asthma and renal fibrosis .
  • Impact on Lipid Metabolism : Lobeglitazone has shown significant improvements in lipid parameters, contributing to cardiovascular health .

属性

CAS 编号

763108-62-9

分子式

C24H26N4O9S2

分子量

578.6 g/mol

IUPAC 名称

5-[[4-[2-[[6-(4-methoxyphenoxy)pyrimidin-4-yl]methylamino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione;sulfuric acid

InChI

InChI=1S/C24H24N4O5S.H2O4S/c1-31-18-6-8-20(9-7-18)33-22-13-17(26-15-27-22)14-25-10-11-32-19-4-2-16(3-5-19)12-21-23(29)28-24(30)34-21;1-5(2,3)4/h2-9,13,15,21,25H,10-12,14H2,1H3,(H,28,29,30);(H2,1,2,3,4)

InChI 键

SZYDFAFNERJCSY-UHFFFAOYSA-N

SMILES

CN(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=CC(=NC=N3)OC4=CC=C(C=C4)OC.OS(=O)(=O)O

规范 SMILES

COC1=CC=C(C=C1)OC2=NC=NC(=C2)CNCCOC3=CC=C(C=C3)CC4C(=O)NC(=O)S4.OS(=O)(=O)O

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>2 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

CKD-501;  CKD 501;  CKD501;  Lobeglitazone Sulfate. trade name Duvie, Chong Kun Dang.

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lobeglitazone sulfate
Reactant of Route 2
Reactant of Route 2
Lobeglitazone sulfate
Reactant of Route 3
Lobeglitazone sulfate
Reactant of Route 4
Reactant of Route 4
Lobeglitazone sulfate
Reactant of Route 5
Reactant of Route 5
Lobeglitazone sulfate
Reactant of Route 6
Reactant of Route 6
Lobeglitazone sulfate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。